molecular formula C17H14N2OS B5650788 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No. B5650788
M. Wt: 294.4 g/mol
InChI Key: KIWMNASGALOMRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole and benzamide derivatives typically involves starting from basic aromatic acids or acetic acids, followed by reactions with various reagents to introduce the thiazole and benzamide functionalities. For example, Ravinaik et al. (2021) described the design and synthesis of substituted benzamides starting from 2-(4-methylphenyl)acetic acid, indicating a multi-step synthesis process that could be relevant to N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been explored through various analytical techniques. For instance, Yadav and Ballabh (2020) investigated the role of methyl functionality and S⋯O interaction in benzamide derivatives, which could provide insights into the molecular structure analysis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives include cyclization and interactions with other molecules. Saeed et al. (2008) explored the base-catalyzed cyclization of thioureas with acetophenone to produce thiazolylidene benzamides, showcasing the chemical reactivity of thiazole derivatives (Saeed et al., 2008).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility and stability, are influenced by their molecular structure. The gelation behavior of benzamide derivatives, as studied by Yadav and Ballabh (2020), highlights the impact of molecular modifications on physical properties, relevant to understanding the physical characteristics of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide.

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are key aspects of benzamide and thiazole derivatives. The antimicrobial and anticancer evaluations of similar compounds indicate the potential bioactivity of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide derivatives. For example, the study by Ravinaik et al. (2021) on anticancer activity provides insights into the chemical properties and potential applications of related compounds (Ravinaik et al., 2021).

properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-18-16(11-21-12)14-8-5-9-15(10-14)19-17(20)13-6-3-2-4-7-13/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWMNASGALOMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5471978

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